molecular formula C14H14O2 B15160956 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione CAS No. 142656-43-7

3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione

Cat. No.: B15160956
CAS No.: 142656-43-7
M. Wt: 214.26 g/mol
InChI Key: KUNZITULXLEFQO-UHFFFAOYSA-N
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Description

3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione is a complex organic compound characterized by its unique structure, which includes a ten-membered ring with multiple bonds and substituents

Preparation Methods

The synthesis of 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione typically involves multiple steps, including the formation of the cyclodecane ring and the introduction of the alkyne and ketone functionalities. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the ten-membered ring through cyclization of appropriate precursors.

    Alkyne Introduction: Incorporation of alkyne groups using reagents such as acetylene derivatives.

    Oxidation: Introduction of ketone functionalities through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Addition Reactions: The alkyne groups can undergo addition reactions with reagents such as hydrogen or halogens.

Common reagents and conditions used in these reactions include hydrogen gas for reduction, halogens for addition reactions, and strong oxidizing agents for oxidation.

Scientific Research Applications

3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of multiple bonds and functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various pathways.

Comparison with Similar Compounds

3,3,10,10-Tetramethylcyclodec-6-ene-4,8-diyne-1,2-dione can be compared with other similar compounds, such as:

    Cyclodecane Derivatives: Compounds with similar ring structures but different substituents.

    Alkyne-Containing Compounds: Molecules with alkyne groups that exhibit similar reactivity.

    Ketone-Containing Compounds: Compounds with ketone functionalities that undergo similar reactions.

The uniqueness of this compound lies in its combination of a ten-membered ring with multiple alkyne and ketone groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

142656-43-7

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

3,3,10,10-tetramethylcyclodec-6-en-4,8-diyne-1,2-dione

InChI

InChI=1S/C14H14O2/c1-13(2)9-7-5-6-8-10-14(3,4)12(16)11(13)15/h5-6H,1-4H3

InChI Key

KUNZITULXLEFQO-UHFFFAOYSA-N

Canonical SMILES

CC1(C#CC=CC#CC(C(=O)C1=O)(C)C)C

Origin of Product

United States

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